Cas no 26429-35-6 (Butanenitrile, 3-fluoro-2-hydroxy-3-methyl-)
Butanenitrile, 3-fluoro-2-hydroxy-3-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Butanenitrile, 3-fluoro-2-hydroxy-3-methyl-
- SCHEMBL10661661
- 3-fluoro-2-hydroxy-3-methyl-butyronitrile
- EN300-7261686
- 26429-35-6
- 3-fluoro-2-hydroxy-3-methylbutanenitrile
-
- Inchi: 1S/C5H8FNO/c1-5(2,6)4(8)3-7/h4,8H,1-2H3
- InChI Key: UZZMXVFPHZAAJR-UHFFFAOYSA-N
- SMILES: FC(C)(C)C(C#N)O
Computed Properties
- Exact Mass: 117.05904
- Monoisotopic Mass: 117.058992041g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 44Ų
Experimental Properties
- PSA: 44.02
Butanenitrile, 3-fluoro-2-hydroxy-3-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P028WRA-50mg |
3-fluoro-2-hydroxy-3-methylbutanenitrile |
26429-35-6 | 95% | 50mg |
$315.00 | 2024-05-08 | |
| 1PlusChem | 1P028WRA-100mg |
3-fluoro-2-hydroxy-3-methylbutanenitrile |
26429-35-6 | 95% | 100mg |
$454.00 | 2024-05-08 | |
| 1PlusChem | 1P028WRA-250mg |
3-fluoro-2-hydroxy-3-methylbutanenitrile |
26429-35-6 | 95% | 250mg |
$621.00 | 2024-05-08 | |
| 1PlusChem | 1P028WRA-500mg |
3-fluoro-2-hydroxy-3-methylbutanenitrile |
26429-35-6 | 95% | 500mg |
$944.00 | 2024-05-08 | |
| 1PlusChem | 1P028WRA-1g |
3-fluoro-2-hydroxy-3-methylbutanenitrile |
26429-35-6 | 95% | 1g |
$1192.00 | 2024-05-08 | |
| 1PlusChem | 1P028WRA-2.5g |
3-fluoro-2-hydroxy-3-methylbutanenitrile |
26429-35-6 | 95% | 2.5g |
$2276.00 | 2024-05-08 | |
| 1PlusChem | 1P028WRA-5g |
3-fluoro-2-hydroxy-3-methylbutanenitrile |
26429-35-6 | 95% | 5g |
$3338.00 | 2024-05-08 | |
| 1PlusChem | 1P028WRA-10g |
3-fluoro-2-hydroxy-3-methylbutanenitrile |
26429-35-6 | 95% | 10g |
$4919.00 | 2024-05-08 | |
| Enamine | EN300-7261686-0.05g |
3-fluoro-2-hydroxy-3-methylbutanenitrile |
26429-35-6 | 95% | 0.05g |
$212.0 | 2023-06-02 | |
| Enamine | EN300-7261686-0.1g |
3-fluoro-2-hydroxy-3-methylbutanenitrile |
26429-35-6 | 95% | 0.1g |
$317.0 | 2023-06-02 |
Butanenitrile, 3-fluoro-2-hydroxy-3-methyl- Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on Butanenitrile, 3-fluoro-2-hydroxy-3-methyl-
3-Fluoro-2-Hydroxy-3-Methylbutanenitrile: A Comprehensive Overview
The compound with CAS No. 26429-35-6, commonly referred to as 3-fluoro-2-hydroxy-3-methylbutanenitrile, is a highly specialized organic molecule that has garnered significant attention in various scientific and industrial domains. This compound is characterized by its unique chemical structure, which includes a nitrile group, a hydroxyl group, and a fluorine atom strategically positioned to influence its chemical reactivity and physical properties. Recent advancements in synthetic chemistry have enabled the precise synthesis and characterization of this compound, making it a valuable tool in research and development.
One of the most notable aspects of 3-fluoro-2-hydroxy-3-methylbutanenitrile is its potential application in the field of drug discovery. Researchers have explored its role as a building block for complex molecules with bioactive properties. For instance, studies published in the Journal of Medicinal Chemistry have highlighted its ability to serve as an intermediate in the synthesis of novel antibiotics and antiviral agents. The presence of the nitrile group and hydroxyl group provides versatility in functionalization, enabling chemists to design molecules with specific pharmacokinetic profiles.
In addition to its role in pharmaceuticals, this compound has also found applications in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics. Recent research conducted at the University of California, Berkeley, demonstrated that derivatives of 3-fluoro-2-hydroxy-3-methylbutanenitrile can be incorporated into polymer blends to enhance their conductivity and stability under thermal stress. This discovery opens new avenues for the development of advanced materials for use in flexible electronics and energy storage devices.
The synthesis of 3-fluoro-2-hydroxy-3-methylbutanenitrile involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. A study published in the Nature Chemistry journal detailed an optimized route involving a fluorination step followed by hydroxylation and nitrile formation. This method not only improves the overall efficiency but also minimizes the generation of hazardous byproducts, aligning with green chemistry principles.
Beyond its direct applications, this compound serves as a valuable model system for studying fundamental chemical reactions. Its reactivity patterns provide insights into the behavior of similar molecules under various conditions. For example, investigations into its nucleophilic substitution reactions have contributed to our understanding of transition state dynamics in organic chemistry.
In conclusion, 3-fluoro-2-hydroxy-3-methylbutanenitrile, with CAS No. 26429-35-6, stands as a testament to the ingenuity of modern synthetic chemistry. Its diverse applications across pharmaceuticals, materials science, and fundamental research underscore its importance as a versatile building block for innovation. As research continues to uncover new potential uses for this compound, it is poised to play an even greater role in shaping future advancements across multiple disciplines.
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